molecular formula C14H14N2O2 B12890710 3-(Pyrrolidine-1-carbonyl)quinolin-4(1H)-one

3-(Pyrrolidine-1-carbonyl)quinolin-4(1H)-one

Katalognummer: B12890710
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: PIQWFGCWXRRWFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pyrrolidine-1-carbonyl)quinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure with a pyrrolidine-1-carbonyl substituent at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-carbonyl)quinolin-4(1H)-one typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Pyrrolidine-1-carbonyl Group: The pyrrolidine-1-carbonyl group can be introduced via an acylation reaction. This involves reacting the quinoline derivative with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyrrolidine-1-carbonyl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by using reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Pyrrolidine-1-carbonyl)quinolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its potential anti-inflammatory and anticancer properties.

    Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Wirkmechanismus

The mechanism of action of 3-(Pyrrolidine-1-carbonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Piperidine-1-carbonyl)quinolin-4(1H)-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    3-(Morpholine-1-carbonyl)quinolin-4(1H)-one: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

3-(Pyrrolidine-1-carbonyl)quinolin-4(1H)-one is unique due to the presence of the pyrrolidine-1-carbonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in drug design to develop compounds with specific therapeutic effects.

Eigenschaften

Molekularformel

C14H14N2O2

Molekulargewicht

242.27 g/mol

IUPAC-Name

3-(pyrrolidine-1-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C14H14N2O2/c17-13-10-5-1-2-6-12(10)15-9-11(13)14(18)16-7-3-4-8-16/h1-2,5-6,9H,3-4,7-8H2,(H,15,17)

InChI-Schlüssel

PIQWFGCWXRRWFM-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=O)C2=CNC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.